![molecular formula C5H9NO3 B13776223 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine CAS No. 80318-71-4](/img/structure/B13776223.png)
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is characterized by a bicyclic structure containing three oxygen atoms and an amine group, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycerol with glyoxylic acid to form the bicyclic lactone, which is then aminated to introduce the amine group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Similar structure but with a methyl group.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol: Contains a phosphorus atom instead of nitrogen.
3,5,8-Trioxabicyclo[2.2.2]octane: Lacks the amine group.
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octan-4-amine is unique due to its combination of a bicyclic structure with three oxygen atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
80318-71-4 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C5H9NO3/c6-5-1-7-4(8-2-5)9-3-5/h4H,1-3,6H2 |
InChI Key |
ATCXLDISUYBETR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)OC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


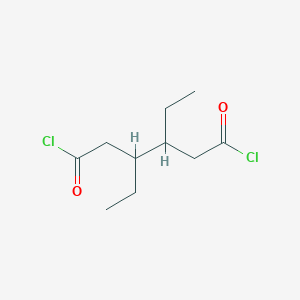

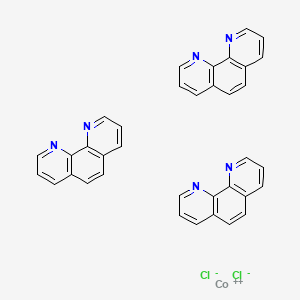
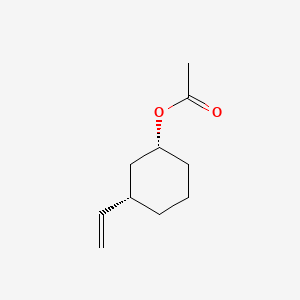
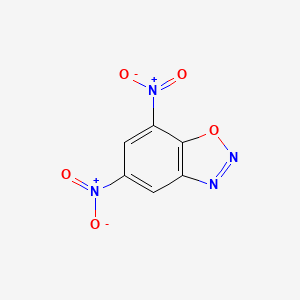
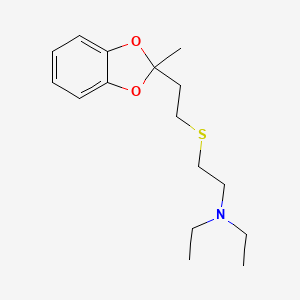
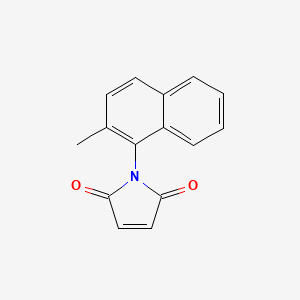
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


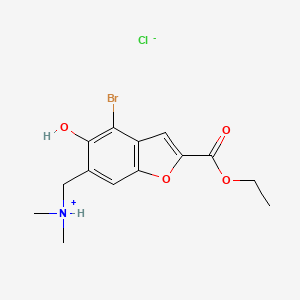

![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
